molecular formula C16H12ClN3O2 B14972841 2-Chloro-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide

2-Chloro-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide

Cat. No.: B14972841
M. Wt: 313.74 g/mol
InChI Key: VYTHMLDYFLMNOZ-UHFFFAOYSA-N
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Description

2-Chloro-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide is a heterocyclic compound that belongs to the pyrido[1,2-A]pyrimidine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and material science. The structure of this compound features a pyrido[1,2-A]pyrimidine core, which is known for its biological activity and ability to interact with various molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-3-formylquinoline with 2-amino-4-methylpyrimidine in the presence of a suitable catalyst and solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Mechanism of Action

The mechanism of action of 2-Chloro-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects . Additionally, it can interact with DNA and RNA, affecting their function and leading to various cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide is unique due to its specific substitution pattern and the presence of both chloro and benzamide groups.

Properties

Molecular Formula

C16H12ClN3O2

Molecular Weight

313.74 g/mol

IUPAC Name

2-chloro-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide

InChI

InChI=1S/C16H12ClN3O2/c1-10-14(16(22)20-9-5-4-8-13(20)18-10)19-15(21)11-6-2-3-7-12(11)17/h2-9H,1H3,(H,19,21)

InChI Key

VYTHMLDYFLMNOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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